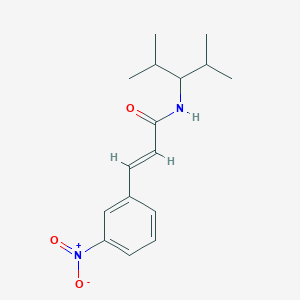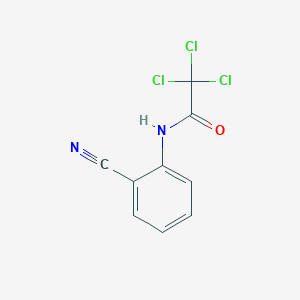![molecular formula C16H24N2O2 B5851715 1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5851715.png)
1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using different methods to investigate its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine is not fully understood. However, it is believed to exert its effects by interacting with specific receptors or enzymes in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can improve cognitive function and memory in individuals with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to exhibit antiproliferative activity against cancer cells, which may be attributed to its ability to induce cell cycle arrest and apoptosis. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been reported to exhibit neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine in lab experiments is its high purity and stability. It can be synthesized in large quantities with high yields, making it readily available for research purposes. However, one of the limitations is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo.
Orientations Futures
There are several future directions for the research on 1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine. One of the areas of interest is the development of more efficient and selective synthesis methods for the compound. Another area of interest is the investigation of its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the development of new imaging agents using this compound as a ligand for PET and SPECT studies is also an area of interest. Finally, the investigation of its potential as a scaffold for the design of new compounds with improved pharmacological properties is also an area of future research.
Méthodes De Synthèse
1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine can be synthesized using different methods. One of the commonly used methods is the reaction between 1-methylpiperazine and 2,3,5-trimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. Another method involves the reaction between 1-methylpiperazine and 2,3,5-trimethylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). These synthesis methods have been optimized to obtain high yields of the compound with high purity.
Applications De Recherche Scientifique
1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine has been used in scientific research for various applications. It has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the brain. Additionally, it has been investigated as a potential ligand for imaging studies using positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Propriétés
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-9-13(2)14(3)15(10-12)20-11-16(19)18-7-5-17(4)6-8-18/h9-10H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTMZGJVUYSELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)N2CCN(CC2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)


![5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5851667.png)


![2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5851688.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5851694.png)

![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)

![ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851719.png)
